Nucleophilic substitution: Reaction of 2-bromo-N-(2-nitrophenyl)acetamide with substituted quinazolinone under the catalysis of NaH. []
Hydrogenation: Reduction of the nitro group to an amine. []
Amidation: Coupling of the resulting amine with a carboxylic acid, such as 3,4-dichlorophenylacetic acid. []
Salt formation: Conversion of the final product to the hydrochloride salt. []
Applications
The primary application of N-Cyclohexyl-2-(methylamino)acetamide hydrochloride identified in the reviewed literature is its use as a research tool for investigating the structure-activity relationships of mu opioid receptor ligands. [] Its binding affinity for this receptor makes it a valuable model compound for designing and developing novel analgesics.
Related Compounds
trans-N-[2-(Methylamino)cyclohexyl]benzamides
Compound Description: This class of compounds are described as possessing morphine-like pharmacological properties [].
Compound Description: This compound was identified as a potential epidermal growth factor receptor (EGFR) inhibitor through high-throughput screening []. It demonstrated significant inhibition of EGFR signaling in human lung cancer cells and attenuated EGF-induced cell proliferation and migration [].
Compound Description: This compound is an ester derived from l-menthol and phenibut []. It was synthesized and investigated for its potential anticonvulsant activity [].
Compound Description: K-604 is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), showing 229-fold selectivity over ACAT-2 []. It displays improved aqueous solubility and oral absorption compared to its predecessor compound, making it a promising candidate for treating diseases linked to ACAT-1 overexpression [].
Compound Description: This compound was obtained as a byproduct during the synthesis of 2-chloromethyl-1-methylbenzimidazole []. The compound's structure features a chloromethyl group attached to the acetamide moiety, and a methylamino group substituted on the phenyl ring [].
Compound Description: This compound features a cyclohexyl group attached to the nitrogen of the acetamide moiety, with a 2,3-dichlorophenylsulfanyl group substituted at the 2-position of the acetamide group []. The crystal structure reveals the cyclohexyl ring adopting a chair conformation and molecules interconnected through N—H⋯O hydrogen bonds [].
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
Compound Description: This compound is structurally similar to N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, with the key difference being the oxygen atom linking the 2,3-dichlorophenyl group to the acetamide moiety instead of a sulfur atom []. It also features a cyclohexyl ring in a chair conformation and exhibits N—H⋯O hydrogen bonding in its crystal structure [].
Compound Description: These compounds were synthesized using a zinc chloride-catalyzed three-component Ugi reaction, employing aldehydes or analogous substrates []. These derivatives are of interest as a class of pharmaceutically active substances [].
Compound Description: This compound was synthesized via a two-step procedure using cyclohexylamine and azoiminoamidine hydrochloride []. The synthesis involved preparing azoiminomethylether hydrochloride from azobisisobutyronitrile followed by reacting it with cyclohexylamine [].
Compound Description: This compound, under specific base catalysis in methanol, undergoes cyclization to form a spiro-adduct (6) []. This reaction highlights the reactivity of the nitrophenyl group towards nucleophilic attack, leading to the formation of a cyclic structure [].
Compound Description: This compound exists as Z- and E-isomers and is derived from the spiro-adduct (6) upon treatment with methanolic hydrogen chloride []. The isomerization between the Z- and E-isomers plays a crucial role in its cyclization back to the spiro-adduct under specific conditions [].
Compound Description: Similar to compound (7), this compound also exists as Z- and E-isomers and plays a role in the equilibrium between the open-chain and spirocyclic forms []. The isomerization between its Z- and E-isomers is influenced by the reaction conditions, highlighting the impact of the trinitrophenyl group on the molecule's behavior [].
N-Cyclohexyl-2-cyanoacetamide
Compound Description: This compound serves as a versatile starting material in synthesizing various heterocyclic compounds, including thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles []. Its reactivity stems from the presence of both the cyano and acetamide groups, allowing for diverse chemical transformations [].
1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (α-PiHP), and 2-(methylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride (4-MPD)
Compound Description: These three compounds are cathinone derivatives, a group of substances often found in the new psychoactive substances (NPS) market []. These specific compounds were characterized using X-ray crystallography, providing insights into their structures and potential modes of action [].
Compound Description: This compound is a derivative of the kappa opioid analgesic, trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride (2) []. The synthesis of compound (1) involves a nucleophilic addition reaction of a substituted pyridine to an aziridine ring, highlighting the versatility of this chemistry for generating diverse structures [].
Compound Description: This compound serves as a lead compound for developing kappa opioid analgesics []. Its structure features a benzofuran ring system and a pyrrolidinyl group attached to the cyclohexyl ring, which likely contribute to its binding affinity and selectivity for the kappa opioid receptor [].
N-methyl-N,N-di-[2-(2-pyridyl)ethylamine] (11) and N-methyl-N,N-di[2-(4-pyridyl)ethylamine] (13)
Compound Description: These compounds are structural isomers that result from the reaction of 2- or 4-[2-(methylamino)ethyl]pyridine with an aziridine ring under specific reaction conditions []. Their formation highlights the potential for unexpected side reactions and the importance of carefully controlling reaction conditions when working with aziridines [].
2-Methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine hydrochloride (O 6553)
Compound Description: O 6553 is a novel molecule with a dual pharmacological profile []. It exhibits both gastrointestinal prokinetic properties, as shown by its acceleration of barium meal transit in rats, and central antiemetic effects, as demonstrated by its ability to reduce apomorphine-induced vomiting in dogs []. O 6553 also possesses anxiolytic and antiserotonergic properties. Notably, at doses affecting gastrointestinal behavior, it does not induce significant adverse effects [].
Compound Description: This compound belongs to a series of four novel N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochlorides synthesized through nucleophilic substitution, hydrogenation, and acidification reactions []. The synthesis involves reacting 2-bromo-N-(2-nitrophenyl)acetamide with various substituted quinazolinones, highlighting a key step in their preparation [].
Compound Description: BS 100-141 acts as a centrally acting antihypertensive agent, displaying pharmacological similarities to clonidine, albeit with notable differences []. It effectively lowers systemic blood pressure in various experimental models, including DOCA-salt hypertensive rats []. Its central mechanism of action is supported by findings demonstrating its efficacy following vertebral artery infusion in dogs and intracerebroventricular injection in cats [].
Compound Description: DEOB is a metabolite of oxybutynin, a drug used for treating neurogenic bladder disorders []. Similar to its parent compound, DEOB exhibits anti-cholinergic and antispasmodic properties, effectively inhibiting carbachol- and KCl-induced contractions in rat urinary bladder specimens []. It demonstrates comparable efficacy to oxybutynin in inhibiting rhythmic bladder contractions in anesthetized rats []. These findings suggest that DEOB might contribute significantly to the therapeutic effects observed during oxybutynin treatment [].
Compound Description: This compound is a significant metabolite of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), an antineoplastic agent []. It exhibits potent anticancer activity, comparable to or even exceeding that of CCNU, against murine leukemia L1210 both in vitro and in vivo []. This metabolite also demonstrates a less favorable therapeutic index compared to CCNU, suggesting a narrower safety margin []. These findings highlight the critical role of metabolism in the pharmacological activity and potential toxicity of CCNU [].
Compound Description: CCNU is an antineoplastic agent that undergoes extensive metabolism in vivo, leading to the formation of active metabolites such as N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea [].
Compound Description: AC-90179 is a selective serotonin 2A (5-HT2A) receptor inverse agonist, displaying similar pharmacological characteristics to atypical antipsychotics []. It exhibits high potency in blocking 5-HT2A receptor signaling, demonstrated by its ability to attenuate the effects of the 5-HT2A agonist (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride in behavioral assays []. Unlike typical antipsychotics like haloperidol, AC-90179 does not induce significant catalepsy or impair motor function, suggesting a potentially improved side-effect profile [].
C‐(1‐Chloroethyl) N‐Cyclohexyl Nitrone
Compound Description: This compound serves as a precursor to the N-cyclohexyl-N-1-propenylnitrosonium cation, which belongs to the N-alkyl-N-vinylnitrosonium cation family []. It is prepared through the condensation reaction of 2-chloropropanal with N-cyclohexylhydroxylamine []. The compound is relatively unstable at room temperature and should be used shortly after preparation or stored under argon at low temperatures [].
Compound Description: FPL 13950 is an anticonvulsant agent that displays neuroprotective effects []. Its mechanism of action involves weak uncompetitive antagonism of N-methyl-D-aspartic acid (NMDA) receptors []. FPL 13950 has shown promising results in preclinical studies, demonstrating efficacy in animal models of hypoxia and global ischemia [].
N-(1-adamantyl)-acetamide (4)
Compound Description: N-(1-adamantyl)-acetamide (4) is a key intermediate in the synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson drug []. It is typically prepared from adamantine or 1-bromoadamantane via a Ritter-type reaction with acetonitrile and sulfuric acid [].
1-amino-adamantane (5)
Compound Description: 1-Amino-adamantane (5) is another crucial intermediate in the synthesis of amantadine hydrochloride []. It is generally obtained by deacetylating N-(1-adamantyl)-acetamide [].
N-(1-adamantyl)-formamide (6)
Compound Description: This compound serves as a key intermediate in an alternative, more efficient two-step synthesis of amantadine hydrochloride []. Its preparation from 1-bromadamantane and formamide offers a higher yield compared to previously reported methods [].
Compound Description: This compound belongs to the sulfonamide class, which are widely recognized for their antibacterial properties []. It is synthesized by reacting 2-(4-acetamidophenylsulfonamido)propanoic acid with dicyclohexylcarbodiimide []. The crystal structure reveals a chair conformation for the cyclohexyl group and the presence of intermolecular hydrogen bonding [].
Compound Description: This compound is a verapamil analog designed to explore the structure-activity relationship and identify the active conformations of verapamil, a calcium channel blocker used as an antihypertensive and antiarrhythmic agent []. This particular analog exhibits restricted molecular flexibility due to the presence of a cyclohexyl ring, potentially providing insights into the pharmacophore responsible for verapamil's activity [].
N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide and -cyclohexyl propionamide
Compound Description: This series of compounds represents a novel set of benzoxazole derivatives designed for their potential antimicrobial activity []. They feature a cyclohexyl ring linked to a benzoxazole moiety via a carboxamide, acetamide, or propion
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.